4-ethoxy-2,3,5-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-2,3,5-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Application in Cerebral Vasospasm Prevention
A study by Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists, including bosentan, in preventing cerebral vasospasm following subarachnoid hemorrhage. This research highlighted the potential of these antagonists, administered orally, in reducing the constriction of blood vessels in the brain, suggesting their usefulness in treating vasospasm in humans (Zuccarello et al., 1996).
Anti-tumor and Carbonic Anhydrase Inhibitor Properties
Gul et al. (2016) synthesized a series of benzenesulfonamides, showing that some derivatives, including the 3,4,5-trimethoxy and the 4-hydroxy derivatives, exhibited cytotoxic activities. These activities are crucial for further anti-tumor activity studies. Additionally, some of these sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase (Gul et al., 2016).
Potential in Treating Idiopathic Pulmonary Fibrosis and Cough
Norman (2014) discussed two applications claiming the use of phosphatidylinositol 3-kinase inhibitors, closely related to benzenesulfonamides, for treating idiopathic pulmonary fibrosis and cough. This study provided in vitro data supporting these utilities (Norman, 2014).
Application in Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide, demonstrating their potential use in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Evaluation of Antiproliferative Activity
Motavallizadeh et al. (2014) prepared novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. They evaluated these compounds against various tumor cell lines, revealing significant antiproliferative activities, and suggesting their use in developing new anticancer agents (Motavallizadeh et al., 2014).
Antibacterial Agents against Escherichia
Abbasi et al. (2019) synthesized a new series of benzenesulfonamides, testing their biofilm inhibitory action against Escherichia coli. Some compounds were identified as effective inhibitors of this bacterial strain, indicating their potential as antibacterial agents (Abbasi et al., 2019).
Properties
CAS No. |
801224-89-5 |
---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4g/mol |
IUPAC Name |
4-ethoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-17-12(2)9-16(13(3)14(17)4)23(20,21)19-11-15-7-6-8-18-10-15/h6-10,19H,5,11H2,1-4H3 |
InChI Key |
JXQNCOPBCLMXMO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)C)C |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)C)C |
solubility |
45.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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